Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol is a chemical compound with the molecular formula C27H20Cl2O2 It is known for its unique structure, which includes a fluorenyl group substituted with hydroxy and diphenylmethyl groups, as well as two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenyl core, followed by the introduction of the hydroxy and diphenylmethyl groups. The final step involves the chlorination of the compound to introduce the two chlorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Dichloro{7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl}methanol
- **this compound
- **this compound
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
5448-08-8 |
---|---|
Molekularformel |
C27H20Cl2O2 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
[7-[dichloro(hydroxy)methyl]-9H-fluoren-2-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H20Cl2O2/c28-27(29,31)23-12-14-25-19(17-23)15-18-16-22(11-13-24(18)25)26(30,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,16-17,30-31H,15H2 |
InChI-Schlüssel |
KJYDPGKMVHPGIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C5=C1C=C(C=C5)C(O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.